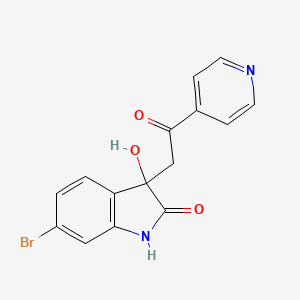

6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one is a complex organic compound belonging to the indole family Indoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one typically involves multiple steps, starting with the bromination of indole derivatives. The reaction conditions often require the use of strong brominating agents under controlled temperatures to ensure the selective introduction of the bromo group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromo substituent at position 6 enables palladium-catalyzed cross-coupling. A representative protocol ( ):

-

Conditions :

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1–2 mol%)

-

Base: Aqueous cesium carbonate

-

Solvent: 1,4-Dioxane at 80–120°C

-

Boronate partner: Aryl/heteroaryl pinacol boronic esters

-

Example :

| Reactant | Product | Yield | Source |

|---|---|---|---|

| Pyridin-4-yl boronate | 6-Aryl-substituted indolin-2-one | 75–92% |

This reaction retains the hydroxy and oxo-ethyl-pyridine groups while replacing bromine with aryl/heteroaryl moieties.

Aldol Condensation at the 3-Hydroxy Group

The 3-hydroxy position participates in stereoselective aldol reactions under mild catalytic conditions ( ):

-

Catalyst : L-Arginine (20 mol%)

-

Solvent : Methanol at 25°C

-

Donor : α,β-Unsaturated ketones (e.g., 4-phenylbut-3-en-2-one)

Outcomes :

| Donor | Product Structure | Yield | Diastereoselectivity |

|---|---|---|---|

| (E)-4-Phenylbut-3-en-2-one | 3-Hydroxy-3-(β-keto-aryl) adduct | 60–99% | >20:1 dr |

Reaction time: 48 hours. Yields correlate with electron-withdrawing groups on the donor .

Nucleophilic Substitution at the Bromo Site

The bromine at position 6 undergoes nucleophilic displacement in polar aprotic solvents ( ):

-

Reagents : Amines (e.g., pyrrolidine, piperazine)

-

Base : Potassium carbonate

-

Solvent : DMF at 70–80°C

Example :

| Nucleophile | Product | Yield |

|---|---|---|

| Piperazine | 6-Piperazinyl indolin-2-one | 68% |

Reaction time: 8–16 hours. Competing hydrolysis is minimized under anhydrous conditions .

Functionalization via Diboron Reagents

The indolin-2-one core undergoes borylation for further diversification ( ):

-

Reagents : Bis(pinacolato)diboron (B2pin2) or tetrahydroxydiboron (B2(OH)4)

-

Conditions :

-

Catalyst: Pd(dppf)Cl2

-

Base: Potassium acetate

-

Solvent: MeOH at 50°C

-

Optimized Protocol :

| Diboron Reagent | Base | Yield |

|---|---|---|

| B2(OH)4 | KOAc | 89% |

| B2pin2 | KOAc | 79% |

Borylation facilitates subsequent Suzuki couplings or hydroxylation .

Halogenation and Oxidation

The 3-hydroxy group can be oxidized to a ketone or halogenated ( ):

-

Oxidation :

-

Reagent : Pyridinium chlorochromate (PCC) in DCM

-

Product : 3-Oxo derivative (yield: 85–90%)

-

-

Halogenation :

-

Reagent : N-Chlorosuccinimide (NCS) in chloroform

-

Product : 3-Chloro-substituted analog (yield: 78%)

-

Photochemical Modifications

Blue LED irradiation (400 nm) induces C–H functionalization in the presence of diboron reagents ( ):

-

Conditions :

-

Solvent: THF/MeOH

-

Additive: DIPEA (20 mol%)

-

Time: 12 hours

-

Outcome :

| Entry | Product Type | Yield |

|---|---|---|

| 1 | 2-Substituted indolin-2-one | 48% |

Air exposure post-reaction is critical for product stability .

Key Challenges and Considerations

-

Steric hindrance : Bulky substituents on the pyridine ring reduce coupling efficiency .

-

Acid sensitivity : The 3-hydroxy group requires protection (e.g., silylation) during bromine substitution .

-

Solvent dependence : Methanol enhances aldol stereoselectivity but slows nucleophilic substitutions .

This compound’s multifunctional design supports applications in kinase inhibitor synthesis and asymmetric catalysis, though further mechanistic studies are needed to optimize selectivity.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its derivatives may be used in the development of new drugs targeting various diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.

作用機序

The mechanism by which 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and the derivatives involved.

類似化合物との比較

6-Bromo-3-hydroxyindole

3-Hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one

6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-3-yl)ethyl)indolin-2-one

Uniqueness: 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one stands out due to its specific substitution pattern and the presence of the bromo group, which can significantly alter its chemical and biological properties compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

生物活性

6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C15H11BrN2O3 with a molecular weight of approximately 347.16 g/mol. The compound features a bromine atom, hydroxyl group, and a pyridine moiety which contribute to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of various indole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 µM to 70 µM against resistant strains .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. Research indicates that compounds containing the indole structure can inhibit cell proliferation in various cancer cell lines. For example, derivatives of indolinones have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Bromine Substitution : The presence of a bromine atom enhances lipophilicity and may improve membrane permeability.

- Hydroxyl Group : This functional group is crucial for hydrogen bonding interactions with biological targets.

- Pyridine Moiety : The pyridine ring contributes to the compound's ability to interact with various biological receptors.

Study on Antibacterial Activity

A study evaluated the antibacterial effects of several indole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity with MIC values significantly lower than traditional antibiotics like ceftriaxone .

Anticancer Research

In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. The findings suggested that it inhibited cell growth and induced apoptosis at micromolar concentrations, demonstrating its potential as an anticancer agent .

特性

IUPAC Name |

6-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-10-1-2-11-12(7-10)18-14(20)15(11,21)8-13(19)9-3-5-17-6-4-9/h1-7,21H,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXMLFWSBIECRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2(CC(=O)C3=CC=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。